N-phenyl-2-phenyliminoindol-3-amine
Description
Properties
IUPAC Name |
N-phenyl-2-phenyliminoindol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABGTOMLTAIIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions Involving Indole Intermediates
A primary route to N-phenyl-2-phenyliminoindol-3-amine involves condensation between indole derivatives and substituted anilines. For example, 3-aminoindole can react with phenyl isocyanate or phenylimino reagents under acidic or basic conditions. In pyrimidine-amine syntheses, direct condensation of anilines with halogenated heterocycles (e.g., 2-chloropyrimidines) using strong bases like potassium tert-butoxide achieves high yields. Adapting this approach, 2-haloindole derivatives (e.g., 2-chloroindole) could undergo nucleophilic aromatic substitution with phenylimino-aniline precursors.
Key variables include:
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Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance reaction rates by stabilizing transition states.
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Catalyst choice : Strong bases (e.g., NaH, KOtBu) or Lewis acids (e.g., ZnCl₂) facilitate deprotonation and intermediate formation.
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Temperature control : Reactions often proceed at −20°C to 30°C to minimize side reactions.
Transition Metal-Catalyzed Coupling
Palladium or copper-catalyzed cross-coupling reactions offer a modular approach. For instance, Suzuki-Miyaura coupling could link indole boronic acids to phenylimino halides. However, the search results highlight the efficacy of base-catalyzed condensations over transition metal methods for related amines, as they avoid costly catalysts and simplify purification.
Optimization of Reaction Conditions
Solvent and Base Optimization
In pyrimidine-amine synthesis, tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve both aromatic amines and halogenated heterocycles. Similarly, indole derivatives may require solvents with high polarity. Base strength critically impacts yield: potassium tert-butoxide (3.5–4.5 equivalents) achieves >70% yield in pyrimidine systems, whereas weaker bases (e.g., K₂CO₃) result in incomplete conversion.
Table 1: Comparative Analysis of Base Efficacy in Analogous Systems
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| KOtBu | THF | −20 to 30 | 80–90 | 98 |
| NaOtBu | DMF | 0–25 | 75–85 | 95 |
| NaOH | Toluene | 25–50 | 60–70 | 90 |
Stepwise vs. One-Pot Synthesis
The provided patents emphasize one-pot condensations for pyrimidine-amines, reducing intermediates and costs. For indole derivatives, a two-step approach may be necessary:
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Indole functionalization : Introduce a leaving group (e.g., Cl, Br) at the 2-position.
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Nucleophilic substitution : React with phenylimino-aniline under basic conditions.
Purification and Characterization
Isolation Techniques
Crystallization and column chromatography are standard for indole derivatives. In pyrimidine systems, aqueous workups (e.g., sodium chloride solution) efficiently remove unreacted starting materials. For This compound , mixed-solvent recrystallization (e.g., ethyl acetate/hexane) could enhance purity.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-phenyliminoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amine-substituted indoles.
Scientific Research Applications
N-phenyl-2-phenyliminoindol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s indole core is significant in the study of biological systems and natural products.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-2-phenyliminoindol-3-amine involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, influencing biological processes. For example, indole derivatives are known to interact with serotonin receptors, affecting neurotransmission and mood regulation . The specific pathways and targets depend on the particular application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Q & A
Q. What are the standard synthetic routes for N-phenyl-2-phenyliminoindol-3-amine, and what catalytic systems are commonly employed?
The synthesis typically involves multi-step reactions, including reductive amination or palladium-catalyzed cross-coupling. For example, palladium catalysts (e.g., Pd/NiO) under hydrogen atmospheres are effective for imine formation, with solvents like DMF or toluene used at controlled temperatures (25–100°C). Reaction yields can exceed 90% under optimized conditions, as demonstrated in analogous indole-based amine syntheses .
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is standard. ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry. High-resolution data (≤1.0 Å) is critical for resolving positional disorder, especially in aromatic systems like indole derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm proton environments and carbon connectivity, particularly distinguishing imino (C=N) and aromatic signals.
- HRMS : For exact mass verification (e.g., resolving isotopic patterns of halogens if present).
- FT-IR : To identify N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up this compound production?
Systematic optimization involves:
- Catalyst screening : Testing Pd, Cu, or Ni catalysts for efficiency and cost.
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance imine formation but may require inert atmospheres.
- Temperature gradients : Stepwise heating (e.g., 50°C for initiation, 80°C for completion) minimizes side reactions. Contradictions in reported yields (e.g., 70–95%) often stem from trace moisture or oxygen sensitivity, necessitating rigorous anhydrous conditions .
Q. What strategies resolve discrepancies in biological activity data across studies?
Inconsistent bioactivity (e.g., IC₅₀ variations in anticancer assays) may arise from:
- Purity differences : HPLC-grade purity (>98%) is critical; impurities like unreacted intermediates can skew results.
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times impact potency.
- Solubility factors : Use of DMSO vs. aqueous buffers alters compound bioavailability. Validate results via orthogonal assays (e.g., fluorescence-based vs. MTT) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
SAR frameworks should:
- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to assess effects on π-π stacking with biological targets.
- Vary indole positions : Substitute C3 or N1 of the indole core to probe steric and electronic influences.
- Employ docking simulations : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities for kinases or GPCRs, followed by in vitro validation .
Q. What advanced analytical methods address crystallographic twinning or poor diffraction in this compound?
For twinned crystals:
- SHELXD : Utilizes dual-space algorithms to solve structures from incomplete data.
- High-resolution synchrotron data : Resolves ambiguities in electron density maps.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, C-H···π) contributing to packing defects .
Methodological Notes
- Synthetic Protocols : Always include a degassing step (N₂/Ar purge) for Pd-catalyzed reactions to prevent oxidation .
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify isostructural analogs .
- Biological Assays : Pre-screen compounds for cytotoxicity in non-target cells (e.g., HEK293) to establish selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
